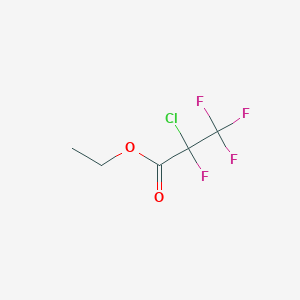
4-Bromo-3-fluorobenzene-1,2-diamine
Vue d'ensemble
Description
4-Bromo-3-fluorobenzene-1,2-diamine is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It is an important intermediate in the synthesis of anti-tumor drugs, benzimidazole, quinoline, and 1-H-1,5-benzodiazepine compounds .
Synthesis Analysis
The synthesis of 4-Bromo-3-fluorobenzene-1,2-diamine involves the reaction of 4-fluoro-2-nitroaniline with Raney nickel in anhydrous ethanol under hydrogen gas at room temperature .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluorobenzene-1,2-diamine is C6H6BrFN2 . The InChI code is 1S/C6H6BrFN2/c7-3-1-2-4 (9)6 (10)5 (3)8/h1-2H,9-10H2 .Chemical Reactions Analysis
4-Bromo-3-fluorobenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-3-fluorobenzene-1,2-diamine is 205.03 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Synthesis of Antipsychotic Agents
4-Bromo-3-fluorobenzene-1,2-diamine: is utilized in the synthesis of atypical antipsychotic drugs . These medications are crucial for treating psychiatric conditions such as schizophrenia and bipolar disorder. The compound acts as an intermediate that helps form the core structure of these therapeutic agents.
Material Science
In material science, this compound is used to develop new materials with potential applications in electronics and photonics . Its unique chemical structure can contribute to the creation of novel polymers or small molecules that exhibit desirable electrical properties.
Chemical Synthesis
This diamine serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules . Its bromo and fluoro substituents make it a versatile reagent for various coupling reactions, which are fundamental in organic synthesis.
Chromatography
The compound’s derivatives are used as standards in chromatographic methods . Chromatography is a technique used to separate and analyze components in a mixture, and having reliable standards is essential for accurate analysis.
Analytical Chemistry
In analytical chemistry, 4-Bromo-3-fluorobenzene-1,2-diamine is used to calibrate instruments and validate analytical methods . Its well-defined properties allow for precise measurements and quality control in laboratory settings.
Pharmaceutical Research
The compound is a precursor in the synthesis of various pharmaceuticals . It is particularly important in the development of new drugs that target specific biological pathways, potentially leading to treatments for diseases that currently have limited therapeutic options.
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSHEADNOHWIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382506 | |
| Record name | 4-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886762-86-3 | |
| Record name | 4-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)


